molecular formula C10H9F3O3 B3376411 2-[2-(Trifluoromethyl)phenoxy]propanoic acid CAS No. 119411-77-7

2-[2-(Trifluoromethyl)phenoxy]propanoic acid

Cat. No.: B3376411
CAS No.: 119411-77-7
M. Wt: 234.17 g/mol
InChI Key: YIZVVMCXQYBBIE-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenoxy]propanoic acid is a fluorinated organic compound belonging to the class of phenoxy propanoic acids. Its structure consists of a propanoic acid backbone with a phenoxy group attached to the second carbon. The phenoxy ring is substituted with a trifluoromethyl (-CF₃) group at the ortho (2-) position (Figure 1). This structural motif is characteristic of compounds designed for bioactivity, particularly in agrochemicals, where fluorinated groups enhance lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-5-3-2-4-7(8)10(11,12)13/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZVVMCXQYBBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenoxy]propanoic acid typically involves the reaction of 2-(trifluoromethyl)phenol with propanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a propanoic acid derivative to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Herbicide Development

  • 2-[2-(Trifluoromethyl)phenoxy]propanoic acid is primarily known for its role as an active ingredient in herbicides. It functions as an acetyl-CoA carboxylase inhibitor , effectively controlling the growth of unwanted weeds without harming crops. This selectivity makes it particularly valuable in agricultural settings where crop safety is paramount .

Mechanism of Action

  • The compound targets the enzyme acetyl-CoA carboxylase , which is crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the herbicide disrupts lipid metabolism, leading to plant death while allowing for the continued growth of crops .

Pharmaceutical Applications

Intermediate in Drug Synthesis

  • In pharmaceutical chemistry, this compound serves as a crucial intermediate in the synthesis of various drugs. Its trifluoromethyl group enhances the pharmacological properties of drug candidates, improving their efficacy and bioavailability .

Case Study: FDA-Approved Drugs

  • A review of FDA-approved drugs containing trifluoromethyl groups highlights their increased potency and metabolic stability. For instance, compounds like Ubrogepant and Alpelisib utilize similar structural motifs to enhance therapeutic effects .

Material Science

Development of Advanced Materials

  • The compound is also utilized in material science for developing advanced polymers and coatings with enhanced thermal stability and chemical resistance. Its unique chemical structure allows for the modification of material properties, making it suitable for high-performance applications .

Environmental Research

Impact Assessment of Fluorinated Compounds

  • In environmental studies, this compound is used to assess the ecological impact of fluorinated chemicals. Researchers investigate its degradation pathways and environmental behavior to understand the long-term effects of such compounds on ecosystems .

Analytical Chemistry

Standard in Analytical Methods

  • The compound serves as a standard reference material in analytical chemistry, aiding in the detection and quantification of similar substances within complex mixtures. Its use in chromatography and mass spectrometry helps improve the accuracy of analytical results .

Summary Table of Applications

Application AreaDescription
Agriculture Active ingredient in herbicides; inhibits acetyl-CoA carboxylase for weed control
Pharmaceuticals Intermediate for drug synthesis; enhances efficacy through trifluoromethyl substitution
Material Science Used to develop polymers with improved thermal stability and chemical resistance
Environmental Research Studies on degradation and ecological impact of fluorinated compounds
Analytical Chemistry Serves as a standard for detecting and quantifying similar substances

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₀H₉F₃O₃
  • Molecular Weight : 234.18 g/mol
  • Functional Groups: Carboxylic acid (propanoic acid), phenoxy ether, trifluoromethyl.

Structural Analogues

Fluazifop
  • Structure: (±)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid.
  • Key Differences: Contains a pyridinyloxy substituent instead of a trifluoromethylphenoxy group.
  • Applications : Broad-spectrum herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses .
  • Molecular Weight : 327.26 g/mol .
Haloxyfop
  • Structure: 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid.
  • Key Differences : Pyridinyloxy group with chlorine and CF₃ substituents.
  • Applications : Herbicide effective against perennial grasses; higher molecular weight (361.70 g/mol) due to chlorine .
2-(3-(Trifluoromethyl)phenyl)propanoic Acid
  • Molecular Weight : 218.18 g/mol .
2-Methyl-3-(3-(2,2,2-Trifluoroethoxy)phenyl)propanoic Acid
  • Structure : Trifluoroethoxy substituent at the 3-position of the phenyl ring.
  • Key Differences : Trifluoroethoxy (-O-CF₃) group increases steric bulk and electronegativity compared to CF₃ .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituent Effects on Acidity (pKa)
2-[2-(Trifluoromethyl)phenoxy]propanoic acid C₁₀H₉F₃O₃ 234.18 High acidity due to electron-withdrawing CF₃ and phenoxy groups.
Fluazifop C₁₅H₁₂F₃NO₄ 327.26 Pyridinyloxy group enhances acidity and target binding .
Haloxyfop C₁₅H₁₁ClF₃NO₄ 361.70 Chlorine addition increases lipophilicity and persistence .
2-(3-(Trifluoromethyl)phenyl)propanoic acid C₁₀H₉F₃O₂ 218.18 Lower acidity due to lack of phenoxy ether .

Note: The trifluoromethyl group in the ortho position of the phenoxy ring enhances acidity and bioavailability compared to meta or para positions .

Biological Activity

Overview

2-[2-(Trifluoromethyl)phenoxy]propanoic acid, also known by its CAS number 119411-77-7, is a compound that has garnered attention for its biological activity, particularly in agricultural and pharmaceutical applications. This article delves into its biological mechanisms, effects on various organisms, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group attached to a phenoxy moiety, which significantly influences its biological properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

The primary biological activities of this compound can be attributed to its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain pathways involved in lipid metabolism and cellular respiration.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibition of the pyruvate dehydrogenase complex (PDC) and the alpha-ketoglutarate dehydrogenase complex (alpha-KGDC), which are crucial for energy metabolism in plants . This inhibition leads to altered metabolic profiles and can affect growth and development in sensitive species.

Applications in Agriculture

The compound is primarily utilized as an herbicide due to its selective action against specific plant types. Its efficacy in controlling weed populations while preserving crop yield makes it an essential tool in modern agriculture. The mechanism of action often involves the disruption of lipid synthesis pathways in target weeds, leading to their eventual death without affecting non-target species .

Pharmaceutical Potential

In pharmaceutical research, this compound serves as a synthetic intermediate for various drug compounds. Its structural characteristics allow for modifications that enhance pharmacological properties. For example, the trifluoromethyl group has been associated with increased potency in drugs targeting serotonin uptake and other receptors .

Case Studies

  • Herbicidal Activity : A study involving the application of this compound demonstrated significant weed suppression in corn fields. The compound was found to selectively inhibit grass species while allowing broadleaf crops to thrive, showcasing its utility in integrated weed management strategies.
  • Metabolic Impact on Plants : Research highlighted the effects of this compound on Zea mays (corn) and Glycine max (soybean). It was observed that at millimolar concentrations, the compound inhibited key metabolic enzymes, leading to an accumulation of amino acids and alterations in energy metabolism .

Comparative Analysis

Property/ActivityThis compoundRelated Compounds
Herbicidal EfficacyHigh against specific grassesVaried based on structure
Enzyme InhibitionPDC and alpha-KGDCSimilar herbicides exhibit varying inhibition profiles
Pharmaceutical UseIntermediate for drug synthesisDiverse applications across multiple compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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